![molecular formula C7H8N2O3 B1323497 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-carbonsäure CAS No. 718621-99-9](/img/structure/B1323497.png)

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-carbonsäure

Übersicht

Beschreibung

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, also known as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, is a heterocyclic compound that is widely used in scientific research. It is a member of the pyrazolo[5,1-b][1,3]oxazine family of compounds, which are characterized by their ring-shaped structure. This compound has been extensively studied for its various biological activities due to its unique chemical structure. It has been used in the synthesis of various pharmaceuticals, as well as in the development of new drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Behandlung neurologischer Erkrankungen

Diese Verbindung wurde als potenzieller Inhibitor von PDE4B (Phosphodiesterase 4B) identifiziert, einem Enzym, das an den Signalwegen verschiedener neurologischer Erkrankungen beteiligt ist . Durch die Hemmung von PDE4B kann es therapeutische Vorteile für Erkrankungen wie Depression, Angstzustände und andere kognitive Funktionsstörungen bieten.

Antikrebsanwendungen

Aufgrund seiner Wirkung auf PDE4B zeigt die Verbindung auch entzündungshemmende Eigenschaften . Dies macht es zu einem Kandidaten für die Behandlung von entzündlichen Erkrankungen, einschließlich Autoimmunerkrankungen wie rheumatoider Arthritis und Psoriasis.

Management von Stoffwechselerkrankungen

Forschungen deuten darauf hin, dass PDE4B-Inhibitoren eine Rolle bei der Behandlung von Stoffwechselerkrankungen spielen können . Diese Verbindung könnte verwendet werden, um neue Behandlungen für Diabetes, Fettleibigkeit und metabolisches Syndrom zu erforschen, indem die mit diesen Erkrankungen verbundenen entzündlichen Signalwege reguliert werden.

Modulation von ZNS-Erkrankungen

Das zentrale Nervensystem (ZNS) ist stark von der Aktivität von PDE4B betroffen. Verbindungen wie 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-carbonsäure könnten verwendet werden, um die ZNS-Aktivität zu modulieren und so potenzielle Vorteile für Krankheiten wie Multiple Sklerose und Parkinson-Krankheit zu bieten .

Onkologische Forschung

Es wurde gezeigt, dass Inhibitoren von PDE4B das Tumormikromilieu beeinflussen und zur Verhinderung des Tumorwachstums beitragen können . Diese Verbindung könnte wertvoll in der onkologischen Forschung sein, insbesondere beim Verständnis der Zellsignalgebung und des Wachstums von Krebszellen.

Arzneimittelentwicklung und -synthese

Als einzigartige chemische Einheit dient diese Verbindung als Baustein bei der Synthese komplexerer Moleküle . Es kann in der Arzneimittelentwicklung verwendet werden, um neue Arzneimittel mit spezifischen gewünschten Aktivitäten zu entwickeln.

Wirkmechanismus

Target of Action

The primary targets of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to determine the exact biochemical pathways affected by 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid . Future studies should aim to elucidate these pathways to better understand the compound’s biological effects.

Pharmacokinetics

The pharmacokinetic properties of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for determining the compound’s bioavailability and therapeutic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is currently unavailable .

Biochemische Analyse

Biochemical Properties

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the breakdown of cyclic AMP (cAMP) in cells . By inhibiting PDE4B, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can modulate cAMP levels, thereby influencing various cellular processes.

Cellular Effects

The effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid on cells are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By modulating cAMP levels through PDE4B inhibition, this compound can influence signaling pathways such as the protein kinase A (PKA) pathway, which plays a crucial role in regulating gene expression and metabolic processes . Additionally, it may affect the expression of genes involved in inflammation and immune responses.

Molecular Mechanism

At the molecular level, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid exerts its effects primarily through binding interactions with PDE4B. This binding inhibits the enzyme’s activity, leading to increased levels of cAMP within cells . The elevated cAMP levels activate PKA, which then phosphorylates various target proteins, resulting in changes in gene expression and cellular functions. This mechanism highlights the compound’s potential as a modulator of intracellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and immunomodulatory properties. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body

Transport and Distribution

Within cells and tissues, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, as it may interact with different biomolecules depending on its subcellular distribution.

Eigenschaften

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-7(11)5-4-6-9(8-5)2-1-3-12-6/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZDKAJETNSREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620468 | |

| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

718621-99-9 | |

| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

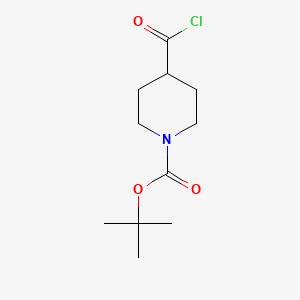

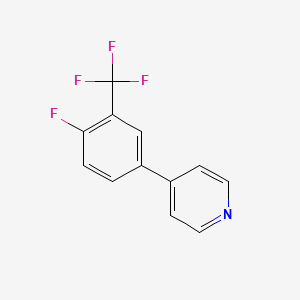

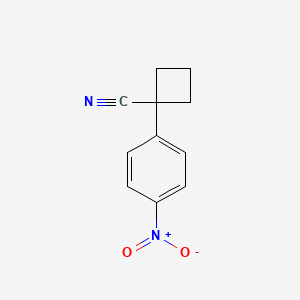

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)